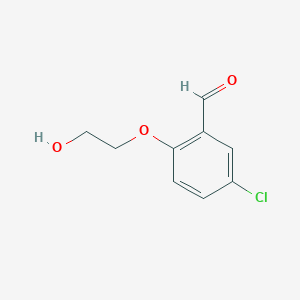
5-Chloro-2-(2-hydroxyethoxy)benzaldehyde
Cat. No. B8608788
M. Wt: 200.62 g/mol
InChI Key: RYVCCFVUEACJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05378718
Procedure details


Prepared from 25 g of 3-chloro-6-hydroxybenzaldehyde, 14 g of ethylene carbonate and 45 g of tetraethylammonium bromide as described in Example VIIa. The compound was purified by chromatography (silica, ethyl acetate:petroleum ether 60-80/2:1).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:7]([OH:10])=[CH:8][CH:9]=1)[CH:5]=[O:6].C1(=O)O[CH2:14][CH2:13][O:12]1>[Br-].C([N+](CC)(CC)CC)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:7]([O:10][CH2:14][CH2:13][OH:12])=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=O)C(=CC1)O
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(OCCO1)=O
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(C)[N+](CC)(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound was purified by chromatography (silica, ethyl acetate:petroleum ether 60-80/2:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C=O)C(=CC1)OCCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
